Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research. The bicyclo[2.2.2]octane framework is a privileged structure found in many natural products and synthetic compounds, known for its rigidity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate typically involves a series of steps starting from readily available precursors. One common method involves the reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate, followed by alkalinity configuration flip and hydrogenation to remove the protecting group . This method is characterized by mild reaction conditions and a relatively high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework but differ in functional groups and substitution patterns.
Propellanes containing bicyclo[2.2.2]octene units: These compounds are structurally similar but feature different ring systems and functional groups.
Uniqueness
Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate is unique due to its specific combination of functional groups and the aminomethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12(8-13)7-9-3-5-10(12)6-4-9/h9-10H,2-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWPNYNKAPBQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1CC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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